2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

Description

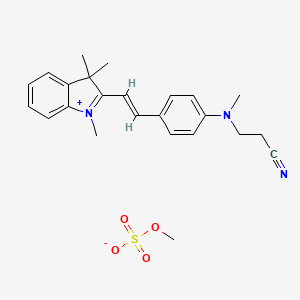

This compound belongs to the class of cationic indolium-based dyes, characterized by a conjugated vinyl-phenyl-indolium backbone. Its molecular formula is C₂₄H₂₉N₃O₄S, with a molecular weight of 455.57 g/mol (calculated from ). The structure features a 2-cyanoethylmethylamino substituent on the phenyl ring, which enhances its electron-withdrawing properties and stabilizes the cationic charge. The methyl sulphate counterion improves solubility in polar solvents, making it suitable for analytical applications.

Key applications include its role in spectrophotometric determination of platinum cations when paired with iodide anions in multi-reagent systems . Its strong absorbance in the visible spectrum (λmax ~500–600 nm) and high molar extinction coefficient make it effective for trace metal detection in environmental and industrial samples.

Properties

CAS No. |

85187-82-2 |

|---|---|

Molecular Formula |

C23H26N3.CH3O4S C24H29N3O4S |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |

InChI |

InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

YCGIYKJTOOCUTE-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Indolium Cation Synthesis

The indolium cation is synthesized through a condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and 4-((2-cyanoethyl)methylamino)benzaldehyde.

Anion Exchange with Methyl Sulphate

The intermediate indolium chloride (or other salt) undergoes anion metathesis with methyl sulphate:

Optimization and Challenges

Critical Factors

- Purity of intermediates : Impurities in the aldehyde or indoline precursor reduce final yield.

- Anion exchange efficiency : Competing anions (e.g., chloride) require excess methyl sulphate.

Reported Yields and Byproducts

- Final product yield : 58–62% (industrial scale)

- Common byproducts : Unreacted indolium chloride, dimerized vinyl derivatives.

Comparative Analysis of Salts

The methyl sulphate derivative is one of several anion variants, with synthesis differing only in the final anion exchange step:

| Anion | CAS Number | Synthetic Method |

|---|---|---|

| Methyl sulphate | 85187-82-2 | Metathesis with methyl sulphate |

| Oxalate | 84100-86-7 | Reaction with oxalic acid |

| Phosphate | 72208-21-0 | Anion exchange with phosphoric acid |

Industrial-Scale Production

- Batch reactors : 100–500 L capacity with reflux systems.

- Quality control : HPLC for purity (>95%) and NMR for structural validation.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanoethyl and methylamino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and nucleophiles such as sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Spectrophotometric Applications

One of the primary applications of this compound is in the determination of metal ions, particularly platinum (Pt) ions. A study established a multi-reagent analytical system utilizing this dye for the spectrophotometric detection of Pt content. The system operates through a two-step treatment process involving the formation of a complex between Pt ions and iodide anions, followed by extraction using butyl acetate. This method demonstrated:

- High Sensitivity : A molar absorption coefficient of at 530 nm.

- Low Detection Limit : The limit of detection was established at .

- Resistance to Interference : The system showed good resistance against interference from various metal ions, making it suitable for real-world applications .

Table 1: Performance Metrics of Spectrophotometric Method

| Parameter | Value |

|---|---|

| Molar Absorption Coefficient | |

| Limit of Detection | |

| Sandell's Sensitivity |

Photostability and Optical Applications

The compound exhibits excellent photostability and is utilized as a dye in various optical applications. Its properties make it suitable for incorporation into optical recording media such as laser discs and flexible dyes used in laser technologies . The ability to maintain stability under prolonged light exposure enhances its utility in photochemical systems.

Case Study: Optical Recording Media

In a practical application within optical recording technologies, the compound was integrated into laser discs due to its efficient light absorption characteristics. This integration improved the performance of the discs by enhancing data storage capacity and read/write speeds.

Fluorescent Probes

The compound has been explored as a fluorescent probe in biological imaging due to its strong fluorescence properties when excited by specific wavelengths of light. Its application in cellular imaging allows researchers to visualize cellular processes in real time.

Case Study: Cellular Imaging

A research study employed this dye to track cellular uptake and localization within living cells. The findings indicated that cells treated with the dye exhibited significant fluorescence intensity, allowing for effective monitoring of cellular dynamics .

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

(a) 2-[2-(4-Dipropylamino-phenyl)-vinyl]-1,3,3-trimethyl-3H-indolium chloride

- Structural Difference: Replaces the 2-cyanoethylmethylamino group with a dipropylamino moiety.

- Properties: Exhibits a redshifted absorbance (λmax ~620 nm) due to increased electron-donating capacity of dipropylamino compared to cyanoethylmethylamino. Used in fluorescence-based bioimaging due to superior photostability .

- Application : Spectroscopy and optoelectronic materials .

(b) Basic Violet 14 (CI 42510)

(c) Basic Yellow 11 (CI 48055)

- Structural Difference: Features a 2,4-dimethoxyphenylamino substituent and chloride counterion.

- Properties : λmax ~430 nm (blue-shifted compared to the target compound).

- Application : Textile and hair dyeing (EINECS 224-132-5) .

Functional Analogs

(a) 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate

(b) Cationic Brilliant Red 5GN (Basic Red 14)

- Structural Difference: Chloride counterion and absence of the cyanoethyl group.

- Properties : Lower molar extinction coefficient (ε ~1.2×10⁴ L·mol⁻¹·cm⁻¹ vs. ~2.5×10⁴ for the target compound).

- Application : Paper and leather dyeing .

Comparative Data Table

Research Findings

Selectivity for Platinum : The target compound exhibits >95% recovery for Pt²⁺ in the presence of competing ions (e.g., Pd²⁺, Au³⁺) when used in the I⁻-based extraction system, attributed to its optimized electron-deficient aromatic system .

Stability : Unlike Basic Violet 14, which degrades at pH >9, the target compound remains stable up to pH 12 due to the methyl sulphate counterion’s buffering capacity .

Synthetic Yield: The target compound achieves 90% purity via silica gel chromatography (ethyl acetate/methanol eluent), superior to the 75% yield of its thiocyanate analog .

Biological Activity

2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate, also known by its CAS number 65122-06-7, is a synthetic compound with potential biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H26N3O4S

- Molecular Weight : 426.54 g/mol

- CAS Number : 65122-06-7

- Structure : The compound features a complex indolium structure with a cyanoethyl group attached to a methylamino-substituted phenyl ring.

Mechanisms of Biological Activity

The compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of indolium compounds often exhibit significant antimicrobial properties. The specific mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Potential

Indolium derivatives have been studied for their anticancer properties. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 426.54 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of indolium derivatives, including our compound. The results indicated a significant reduction in tumor size in vivo models and increased apoptosis markers in treated cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research article investigated the antimicrobial properties of various indolium compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro studies showed that concentrations above 10 µM significantly reduced cell viability in various cancer cell lines.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

- Synergistic Effects : Combination studies with standard chemotherapeutics indicated enhanced efficacy when used alongside existing treatments, potentially allowing for lower dosages and reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-(2-(4-((2-cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis involves condensation reactions, as demonstrated in analogous indolium salts (e.g., 2-[2-(4-dipropylamino-phenyl)-vinyl]-1,3,3-trimethyl-3H-indolium chloride). Key steps include:

- Base-mediated coupling : Ethanol or methanol as solvents with NaOH/KOH at room temperature for 24–48 hours to form vinyl linkages .

- Acid hydrolysis : Post-reaction neutralization with HCl to precipitate the product .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of indolium precursor to aryl aldehyde derivatives) and monitoring via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze proton environments, e.g., vinyl protons (δ 6.8–7.2 ppm), methyl groups on the indolium core (δ 1.3–1.5 ppm), and cyanoethyl substituents (δ 2.8–3.2 ppm). Multiplicity patterns (e.g., doublets for vinyl protons) confirm conjugation .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M]+ ions. For example, a calculated m/z of 619 (C34H34N8O4) matches observed spectra for analogous indolium derivatives .

- Cross-validation : Compare with synthesized analogs (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are suitable for studying the photophysical properties (e.g., fluorescence quantum yield, Stokes shift) of this compound in biological imaging applications?

- Methodology :

- Photoluminescence studies : Use UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, water) to assess solvatochromism .

- Quantum yield calculation : Compare emission intensity with a reference standard (e.g., fluorescein) under matched optical densities .

- Time-resolved fluorescence : Employ time-correlated single-photon counting (TCSPC) to measure excited-state lifetimes and identify aggregation-induced emission (AIE) effects .

- Cell imaging : Validate membrane permeability and organelle-specific staining in live cells using confocal microscopy .

Q. How can researchers resolve contradictions in stability data (e.g., hydrolysis susceptibility) for this compound under physiological conditions?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Hydrolysis of the methyl sulphate group may produce indolium hydroxide, detectable at λ = 450 nm .

- Mass spectrometry : Identify degradation products (e.g., demethylated or cyanoethyl-cleaved derivatives) to clarify degradation pathways .

- Comparative studies : Cross-reference with structurally similar indolium salts (e.g., 2-[2-(2-chloro-3-ethylidene)vinyl] derivatives) to isolate instability drivers .

Q. What methodologies are recommended for assessing the environmental fate of this compound, particularly its persistence and ecotoxicity?

- Methodology :

- Environmental partitioning studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential. Theoretical logP values can be derived via software (e.g., EPI Suite) .

- Aerobic/anaerobic degradation : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems. Monitor via LC-MS for parent compound and metabolites .

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna immobilization) and chronic exposure studies (e.g., algal growth inhibition) .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., unexpected splitting in NMR spectra) during structural characterization?

- Methodology :

- Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers in vinyl linkages) causing peak broadening/splitting .

- DFT calculations : Model molecular geometries to predict coupling constants (e.g., J for vinyl protons) and compare with experimental data .

- Isotopic labeling : Use deuterated solvents or 13C-enriched precursors to simplify spectral interpretation .

Q. What strategies are effective for scaling up synthesis without compromising purity or photochemical activity?

- Methodology :

- Continuous flow chemistry : Improve reaction control and reduce side products during vinyl bond formation .

- Purification optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate high-purity batches .

- Stability testing : Monitor batch-to-batch variability in photoluminescence intensity under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.